N-allyl-N'-(1-phenylethyl)ethanediamide

Description

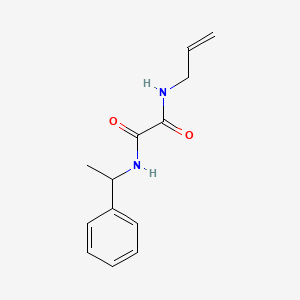

N-allyl-N'-(1-phenylethyl)ethanediamide is a synthetic ethanediamide derivative characterized by an allyl group (-CH₂CH=CH₂) attached to one nitrogen atom and a 1-phenylethyl substituent (-CH₂CH(C₆H₅)) on the adjacent nitrogen. This compound belongs to the broader class of diamides, which are known for their versatile applications in medicinal chemistry, particularly as antimicrobial and enzyme-modulating agents.

Properties

IUPAC Name |

N'-(1-phenylethyl)-N-prop-2-enyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-3-9-14-12(16)13(17)15-10(2)11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJRRQPDJPBJLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Antimicrobial Activity of Selected Pyridine Derivatives vs. Hypothetical this compound

| Compound Name | Substituents | Inhibition Zone (mm) | Target Microorganisms |

|---|---|---|---|

| 6-Amino-2-imino-4-phenyl-1-(1-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile | Phenyl, 1-phenylethyl | 14.0–16.0 | Gram-negative, Gram-positive bacteria, Candida spp. |

| 6-Amino-4-(4-fluorophenyl)-2-imino-1-(1-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile | 4-Fluorophenyl, 1-phenylethyl | 12.0–15.0 | Gram-negative bacteria |

| 5-Acetyl-2-amino-6-oxo-1-phenyl-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridine-3-carbonitrile | Thiophen-2-yl, acetyl | 13.0–14.5 | Candida spp. |

| This compound (hypothetical) | Allyl, 1-phenylethyl | Not experimentally tested | Predicted activity |

Key Observations :

- The 1-phenylethyl group, common in active pyridine derivatives (e.g., 14–16 mm inhibition zones), likely enhances lipophilicity and membrane penetration, a feature shared with this compound .

- Thiophene-containing analogs (e.g., 13.0–14.5 mm inhibition zones) show specificity toward fungi, suggesting that this compound’s lack of heterocyclic substituents might reduce antifungal efficacy relative to antibacterial activity .

Functional Group Impact on Bioactivity

- Allyl vs. Alkyl/Aryl Substituents : Allyl-containing derivatives may exhibit broader-spectrum activity due to electrophilic reactivity, whereas purely alkyl/aryl analogs (e.g., 153289-28-2) are more inert and may require higher concentrations for efficacy .

- 1-Phenylethyl vs. Other Aromatic Groups : Derivatives with electron-withdrawing groups (e.g., 4-fluorophenyl) show enhanced activity against Gram-negative bacteria, suggesting that this compound’s unsubstituted phenyl group may limit potency against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.